3-(4-Methoxy-phenyl)-acrylic acid
3-(4-Methoxy-phenyl)-acrylic acid
4-Methoxycinnamic acid, also known as para-methoxycinnamate or O-methyl-p-coumarate, belongs to the class of organic compounds known as cinnamic acids. These are organic aromatic compounds containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid. 4-Methoxycinnamic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 4-Methoxycinnamic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, 4-methoxycinnamic acid is primarily located in the membrane (predicted from logP). Outside of the human body, 4-methoxycinnamic acid can be found in turmeric and wild celery. This makes 4-methoxycinnamic acid a potential biomarker for the consumption of these food products.
4-methoxycinnamic acid is a methoxycinnamic acid having a single methoxy substituent at the 4-position on the phenyl ring. It derives from a cinnamic acid.
4-methoxycinnamic acid is a methoxycinnamic acid having a single methoxy substituent at the 4-position on the phenyl ring. It derives from a cinnamic acid.
Brand Name:
Vulcanchem
CAS No.:
830-09-1
VCID:
VC0028495
InChI:
InChI=1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)
SMILES:
COC1=CC=C(C=C1)C=CC(=O)O
Molecular Formula:
C10H10O3
Molecular Weight:
178.18 g/mol
3-(4-Methoxy-phenyl)-acrylic acid
CAS No.: 830-09-1
Reference Standards
VCID: VC0028495
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
CAS No. | 830-09-1 |
---|---|
Product Name | 3-(4-Methoxy-phenyl)-acrylic acid |
Molecular Formula | C10H10O3 |
Molecular Weight | 178.18 g/mol |
IUPAC Name | 3-(4-methoxyphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12) |
Standard InChIKey | AFDXODALSZRGIH-QPJJXVBHSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)/C=C/C(=O)O |
SMILES | COC1=CC=C(C=C1)C=CC(=O)O |
Canonical SMILES | COC1=CC=C(C=C1)C=CC(=O)O |
Melting Point | 173-175°C |
Physical Description | Solid |
Description | 4-Methoxycinnamic acid, also known as para-methoxycinnamate or O-methyl-p-coumarate, belongs to the class of organic compounds known as cinnamic acids. These are organic aromatic compounds containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid. 4-Methoxycinnamic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 4-Methoxycinnamic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, 4-methoxycinnamic acid is primarily located in the membrane (predicted from logP). Outside of the human body, 4-methoxycinnamic acid can be found in turmeric and wild celery. This makes 4-methoxycinnamic acid a potential biomarker for the consumption of these food products. 4-methoxycinnamic acid is a methoxycinnamic acid having a single methoxy substituent at the 4-position on the phenyl ring. It derives from a cinnamic acid. |
Related CAS | 7340-42-3 (hydrochloride salt) |
Solubility | 0.712 mg/mL at 25 °C |
Synonyms | 4-methoxycinnamate 4-methoxycinnamate, (E)-isomer 4-methoxycinnamate, (Z)-isomer 4-methoxycinnamate, aluminum salt 4-methoxycinnamate, calcium salt 4-methoxycinnamate, magnesium salt 4-methoxycinnamate, potassium salt 4-methoxycinnamate, sodium salt 4-methoxycinnamate, zinc salt 4-methoxycinnamate, zirconium salt 4-methoxycinnamic acid 4-methoxycinnamic acid, (Z)- E-p-methoxycinnamic acid |
PubChem Compound | 13245 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume